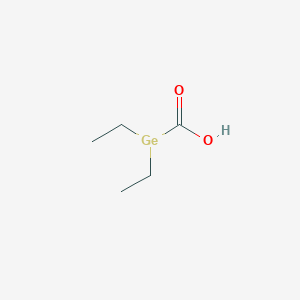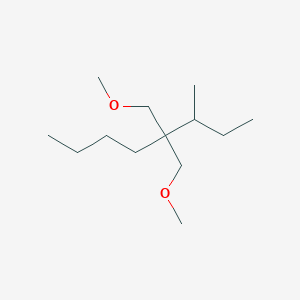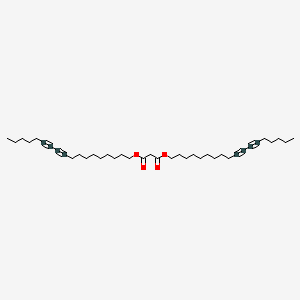
CID 78063392
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063392” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063392 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with its own set of reagents and conditions. For example, the preparation might involve carbonization followed by sulfonation, depending on the desired properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up from laboratory methods. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
CID 78063392 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might produce a carboxylic acid, while reduction might produce an alcohol .
Scientific Research Applications
CID 78063392 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have applications in the study of biological processes and pathways.
Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It may be used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 78063392 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit or activate certain enzymes, alter gene expression, or modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
CID 78063392 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or properties, such as other carbon-based solid acids or derivatives of the same chemical family .
Highlighting Uniqueness
What sets this compound apart from similar compounds might be its specific chemical structure, reactivity, or applications. For example, it might have a higher affinity for certain molecular targets or greater stability under specific conditions .
Properties
Molecular Formula |
C5H11GeO2 |
|---|---|
Molecular Weight |
175.77 g/mol |
InChI |
InChI=1S/C5H11GeO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
UXGKUAFILBASEH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)

![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)

![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)

![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
